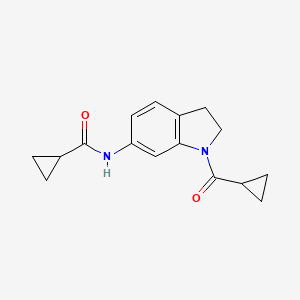
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide, also known as CP-25, is a novel synthetic small molecule compound that has recently been developed for potential use in the scientific research field. CP-25 has been shown to have a wide range of potential applications, including as an agonist for the serotonin 5-HT2A receptor, as a tool for studying the effects of serotonin on the central nervous system, and as a potential therapeutic agent for the treatment of anxiety, depression, and other psychiatric disorders.
Wirkmechanismus
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide is an agonist for the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is involved in a variety of physiological processes, including the regulation of mood, emotion, and cognition. When N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide binds to the 5-HT2A receptor, it activates the receptor, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and cognition. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide has been shown to modulate the release of hormones, such as cortisol and adrenaline, which are involved in the regulation of stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide as a tool for scientific research has several advantages. The compound is highly selective for the 5-HT2A receptor, which makes it an ideal tool for studying the effects of serotonin on the central nervous system. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide is a small molecule, which makes it easy to synthesize and manipulate in the laboratory.
However, there are also several limitations to the use of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide as a tool for scientific research. The compound has a relatively short half-life, which limits its usefulness in long-term studies. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide has been found to be metabolized by the liver, which can lead to decreased bioavailability and reduced efficacy.
Zukünftige Richtungen
Despite the limitations of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide as a tool for scientific research, there are a number of potential future directions for the compound. These include the development of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide analogs with improved pharmacokinetic properties, the use of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide as a tool to study the effects of serotonin on other physiological processes, such as pain and inflammation, and the development of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide-based therapeutics for the treatment of psychiatric disorders. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide could be used to study the effects of serotonin on cognitive processes, such as memory and learning, and to explore the potential therapeutic applications of serotonin in other conditions, such as obesity and addiction.
Synthesemethoden
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent, such as magnesium metal, to produce an alkyl halide and a Grignard product. The Grignard product can then be reacted with an aldehyde or ketone to produce the desired product. The Grignard reaction is a versatile method for the synthesis of a wide range of compounds, including N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide has been studied extensively as a tool for studying the effects of serotonin on the central nervous system. The compound has been used in a variety of scientific research studies, including studies on the effects of serotonin on behavior, memory, and learning. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenyl)acetamide has been used to study the effects of serotonin on anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-6-1-13(2-7-16)11-19(24)22-17-8-5-14-9-10-23(18(14)12-17)20(25)15-3-4-15/h1-2,5-8,12,15H,3-4,9-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNNWCOUGGPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)








